molecular formula C41H68O5 B1243087 [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

Cat. No.: B1243087
M. Wt: 641 g/mol
InChI Key: ZLRHCSCBOSNBCZ-BLHWWIFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(16:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2], also known as diacylglycerol(16:1/22:5) or DAG(16:1/22:5), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway. DG(16:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/20:2(11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/18:3(6Z, 9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway.
DG(16:1(9Z)/22:5(7Z,10Z,13Z,16Z,19Z)/0:0) is a diglyceride.

Scientific Research Applications

Metabolomic Analysis in Lung Carcinoma Development

A study utilized untargeted metabolomics, specifically ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS), to observe metabolic changes in mice during lung carcinoma development. Among the metabolites identified, DG(16:1(9Z)/22:5(7Z,10Z,13Z,16Z,19Z)/0:0) was linked to alterations in the metabolism of glycerophospholipid, fatty acid, sphingolipid, and arachidonic acid. This research indicates potential applications of DG in identifying biomarkers for lung carcinoma (Wu et al., 2018).

Novel Polyunsaturated Fatty Acids in Green Macroalga

In a study exploring novel polyunsaturated fatty acids in the green macroalga Anadyomene stellata, a compound closely related to DG(16:1(9Z)/22:5(7Z,10Z,13Z,16Z,19Z)/0:0) was identified. This research contributes to the understanding of biosynthesis and structure of unique fatty acids in marine green algae, which can have implications for nutritional and pharmaceutical applications (Mikhailova et al., 1995).

Properties

Molecular Formula

C41H68O5

Molecular Weight

641 g/mol

IUPAC Name

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

InChI

InChI=1S/C41H68O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h5,7,11,13-14,16-18,20-21,24,26,39,42H,3-4,6,8-10,12,15,19,22-23,25,27-38H2,1-2H3/b7-5-,13-11-,16-14-,18-17-,21-20-,26-24-/t39-/m0/s1

InChI Key

ZLRHCSCBOSNBCZ-BLHWWIFISA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
Reactant of Route 2
Reactant of Route 2
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
Reactant of Route 3
Reactant of Route 3
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
Reactant of Route 4
Reactant of Route 4
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
Reactant of Route 5
Reactant of Route 5
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
Reactant of Route 6
Reactant of Route 6
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

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